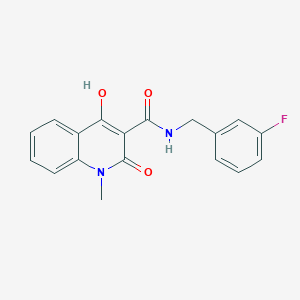
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide, also known as C16, is a compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high purity and yield. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide analogs with improved pharmacological properties may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-methyl-1-butanol, phenyl isocyanate, and 2-hydroxy-1,4-naphthoquinone under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. This method has been reported to yield high purity and yield of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disease research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect against oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)12-13-23-17-11-7-6-10-16(17)19(24)18(21(23)26)20(25)22-15-8-4-3-5-9-15/h3-11,14,24H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHOYVTFLLXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)







![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)